molecular formula C10H11NO2 B8702504 7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one CAS No. 89071-71-6

7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B8702504
CAS No.: 89071-71-6
M. Wt: 177.20 g/mol
InChI Key: HWXUONVDCCADCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one is a chemical compound based on the benzoxazolone scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. Benzoxazolone derivatives are extensively investigated for their diverse biological activities. Studies on analogous compounds have demonstrated that the benzoxazolone core can be functionalized to yield molecules with potent biological effects . This suggests that this compound serves as a valuable building block for researchers developing new therapeutic agents. Researchers are exploring benzoxazolone derivatives like this compound for multiple applications. A key area of investigation is antimicrobial development, as related benzoxazolone compounds have shown promising activity as anti-quorum sensing agents against pathogens like Pseudomonas aeruginosa , potentially reducing virulence factors such as elastase production, biofilm formation, and swarming motility . Furthermore, structural analogs have displayed significant in vitro anticancer activity against various human cancer cell lines, indicating the scaffold's potential in oncology research . Beyond these areas, the benzoxazolone pharmacophore is also being studied for its potential in targeting enzymes involved in sphingolipid metabolism, such as acid ceramidase, which is relevant for severe neurological lysosomal storage diseases . The synthetic approach for creating this compound may leverage efficient modern methods, such as those using recyclable catalysts like poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H), which can offer advantages in yield and purification for researchers . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89071-71-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-propan-2-yl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H11NO2/c1-6(2)7-4-3-5-8-9(7)13-10(12)11-8/h3-6H,1-2H3,(H,11,12)

InChI Key

HWXUONVDCCADCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC=C1)NC(=O)O2

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations of 7 Propan 2 Yl 1,3 Benzoxazol 2 3h One

Strategic Approaches to the Synthesis of 7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one

The construction of the this compound molecule can be approached through two primary strategies: the assembly of the heterocyclic ring from a pre-functionalized benzene (B151609) precursor or the late-stage functionalization of the benzoxazolone core.

The most common and established route to benzoxazolone synthesis involves the cyclization of a corresponding 2-aminophenol (B121084) derivative. nih.govrsc.org For the target molecule, this necessitates the synthesis of 2-amino-3-isopropylphenol (B13680523) as the key intermediate. A plausible multi-step route begins with the alkylation of phenol (B47542) with an isopropanol (B130326) agent in the presence of an amorphous aluminosilicate (B74896) catalyst to produce 2-isopropylphenol. Subsequent nitration of 2-isopropylphenol, followed by reduction of the nitro group, would yield the desired 2-amino-3-isopropylphenol. However, controlling the regioselectivity of the nitration step to favor substitution at the 3-position presents a significant challenge.

Once the 2-amino-3-isopropylphenol intermediate is obtained, the final cyclization to form the benzoxazolone ring can be achieved using various carbonylating agents. Traditional methods employ highly toxic reagents like phosgene (B1210022) or its safer liquid equivalent, triphosgene. sciforum.net More contemporary and safer approaches utilize reagents such as urea (B33335), diethyl carbonate, or N,N'-carbonyldiimidazole (CDI). sciforum.netnih.gov The reaction with urea, for instance, typically involves heating the 2-aminophenol derivative at high temperatures to induce cyclization via the elimination of ammonia.

Optimization of these multi-step sequences focuses on improving yields, reducing reaction times, and employing milder conditions. This includes the screening of different solvents, bases (where applicable), and temperature profiles for both the synthesis of the aminophenol intermediate and the final cyclization step.

Table 1: Comparison of Common Carbonylating Agents for Benzoxazolone Synthesis

Carbonylating Agent Typical Conditions Advantages Disadvantages
Phosgene / Triphosgene Base (e.g., Pyridine), 0°C to RT High reactivity, good yields Extreme toxicity, requires special handling
Urea High temperature (150-200°C), neat Inexpensive, readily available Harsh conditions, potential for side products
Diethyl Carbonate Base (e.g., NaOEt), reflux Safer than phosgene Requires strong base, moderate yields
N,N'-Carbonyldiimidazole (CDI) Aprotic solvent (e.g., THF), RT to reflux Mild conditions, high purity of products Higher cost of reagent

An alternative to building the molecule from a pre-substituted precursor is the direct functionalization of the 1,3-benzoxazol-2(3H)-one core. Introducing the propan-2-yl group at the 7-position would likely involve an electrophilic aromatic substitution, such as a Friedel-Crafts alkylation reaction. This approach would use an alkylating agent like 2-propyl chloride or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid.

However, achieving regioselectivity at the 7-position is a significant synthetic hurdle. The benzoxazolone ring possesses multiple sites susceptible to electrophilic attack, primarily the electron-rich 5- and 7-positions. The directing effects of the fused ring system often lead to a mixture of isomers, complicating purification and reducing the yield of the desired 7-substituted product. Furthermore, the nitrogen atom of the oxazolone (B7731731) ring can also undergo alkylation, leading to N-substituted byproducts. Therefore, strategies to control regioselectivity might involve the use of bulky catalysts to sterically favor attack at the less hindered position or the introduction of blocking groups that can be removed after the functionalization step.

Modern synthetic chemistry emphasizes the use of efficient catalytic systems and environmentally benign methodologies. nih.gov The synthesis of benzoxazolones has benefited significantly from these advancements, which offer alternatives to harsh, stoichiometric reagents.

Novel catalytic systems have been developed for the crucial cyclization step. For example, iron catalysts such as FeCl₃·6H₂O can facilitate the oxidative cyclocarbonylation of 2-aminophenol using CCl₄ as a carbon source under relatively mild conditions (100–120 °C). sciforum.net Copper-based catalysts, including copper(I) iodide (CuI) and copper(II) oxide nanoparticles, have been effectively used for the intramolecular cyclization of ortho-haloanilides or in reactions involving 2-aminophenols and various coupling partners. acs.orgorganic-chemistry.org

Green chemistry approaches aim to reduce waste, energy consumption, and the use of hazardous materials. nih.gov For benzoxazolone synthesis, this includes:

Solvent-Free Reactions : Performing condensation reactions between 2-aminophenols and aldehydes under solvent-free conditions, often with catalyst systems like Brønsted acidic ionic liquid gels, minimizes volatile organic compound (VOC) emissions. nih.govacs.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for the formation of the benzoxazolone ring and its subsequent functionalization. mdpi.com

Use of Greener Solvents : Replacing traditional organic solvents with water or deep eutectic solvents (DES) aligns with green chemistry principles. mdpi.comresearchgate.net Samarium triflate has been reported as a reusable acid catalyst for benzoxazole (B165842) synthesis in an aqueous medium. organic-chemistry.org

Catalyst Reusability : The development of heterogeneous catalysts, such as KF-Al₂O₃ or nanocatalysts, allows for easy separation from the reaction mixture and reuse over multiple cycles without significant loss of activity. rsc.orgorganic-chemistry.org

Table 2: Selected Novel Catalytic Systems for Benzoxazole/Benzoxazolone Synthesis

Catalyst System Reactants Key Advantages
FeCl₃·6H₂O / Fe(acac)₃ 2-Aminophenol, CCl₄, H₂O Utilizes an inexpensive iron catalyst; in situ CO₂ generation. sciforum.net
Brønsted Acid / CuI 2-Aminophenols, β-Diketones Combined catalytic system for efficient cyclization. acs.org
Copper(II) oxide nanoparticles o-Bromoaryl derivatives Heterogeneous, recyclable catalyst; ligand-free conditions. organic-chemistry.org
Brønsted Acidic Ionic Liquid Gel 2-Aminophenol, Aldehydes Solvent-free conditions; reusable catalyst with high activity. nih.govacs.org
Samarium Triflate 2-Aminophenols, Aldehydes Reusable catalyst; mild conditions in an aqueous medium. organic-chemistry.org

Sonochemical synthesis, which utilizes high-intensity ultrasound irradiation, represents an enhanced methodology for promoting chemical reactions. research-nexus.net The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. nih.gov This energy input can significantly accelerate reaction rates and improve yields.

In the context of benzoxazolone synthesis, ultrasound has been used to assist in the reaction of a synthesized benzoxazolinone with primary amines without the need for a catalyst. research-nexus.net The comparison between ultrasonic-assisted methods and conventional heating often demonstrates the superiority of the former in terms of reaction time and efficiency. research-nexus.net This environmentally benign approach can be applied to various steps in the synthesis of this compound, potentially offering a faster and more energy-efficient pathway. semanticscholar.org

Elucidation of Reaction Mechanisms for this compound Formation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and controlling product formation. The construction of the benzoxazolone ring from 2-amino-3-isopropylphenol is a classic example of a reaction sequence involving nucleophilic substitution and intramolecular cyclization.

The formation of the 1,3-benzoxazol-2(3H)-one ring from its 2-aminophenol precursor is generally accepted to proceed via a two-stage mechanism.

Stage 1: Initial Nucleophilic Attack The process begins with the nucleophilic attack of the amino group (-NH₂) of 2-amino-3-isopropylphenol on the electrophilic carbonyl carbon of the carbonylating agent (e.g., phosgene, diethyl carbonate, or an activated urea intermediate). The amino group is a stronger nucleophile than the phenolic hydroxyl group and thus reacts preferentially. This initial step is a classic nucleophilic acyl substitution. For instance, when reacting with phosgene, the amino group attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carbamoyl (B1232498) chloride intermediate, with the expulsion of a chloride ion.

Investigation of Reaction Intermediates and Transition States

The synthesis of the 1,3-benzoxazol-2(3H)-one core typically proceeds through the cyclization of a corresponding 2-aminophenol derivative. In the case of this compound, the precursor would be 2-amino-6-isopropylphenol (B1628384). The formation of the benzoxazolone ring involves the introduction of a carbonyl group, often using phosgene equivalents or through oxidative carbonylation.

Mechanistic investigations into the formation of the benzoxazolone ring from 2-aminophenols suggest a stepwise process. acs.org A plausible reaction pathway involves the initial formation of a carbamic acid derivative as a key intermediate. This intermediate then undergoes intramolecular cyclization.

Postulated Reaction Intermediates:

N-Carbamoyl-2-amino-6-isopropylphenol: Formed by the reaction of the amino group of 2-amino-6-isopropylphenol with a carbonyl source. This intermediate is likely transient and highly reactive under the reaction conditions.

Tetrahedral Intermediate: The intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the carbamoyl group would proceed through a tetrahedral transition state, leading to a cyclic tetrahedral intermediate. The stability of this intermediate would be influenced by the electronic nature of the substituents on the aromatic ring.

Computational studies on the synthesis of benzoxazole derivatives, though not specific to this compound, support the involvement of such intermediates and highlight the importance of the electronic and steric properties of the substituents in determining the reaction pathway and energetics. researchgate.netnih.gov Spectroscopic techniques such as in-situ IR or NMR spectroscopy could potentially be employed to detect and characterize these transient species in related synthetic routes.

Transition State Analysis:

The rate-determining step in the formation of the benzoxazolone ring is likely the intramolecular cyclization. The transition state for this step would involve the formation of the C-O bond and the concurrent breaking of the C-N bond of the carbamoyl intermediate. The geometry and energy of this transition state would be influenced by the steric hindrance of the isopropyl group at the 7-position.

Advanced Chemical Transformations and Derivatization of the this compound Core

The this compound scaffold presents several sites for further chemical modification, including the benzoxazolone ring system, the aromatic ring, and the isopropyl moiety. Such derivatization is crucial for the development of new compounds with tailored properties. nih.gov

The benzoxazolone ring contains a lactam-like amide bond within a heterocyclic system. While generally stable, this ring can undergo specific oxidation and reduction reactions.

Oxidation:

Direct oxidation of the benzoxazolone ring itself is challenging without disrupting the aromatic system. However, the isopropyl group is susceptible to oxidation. Under controlled conditions, oxidation of the isopropyl group could yield a tertiary alcohol, 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl)propan-2-ol, or upon further oxidation, a ketone, 7-acetyl-1,3-benzoxazol-2(3H)-one.

Reduction:

The carbonyl group of the benzoxazolone ring can be reduced under specific conditions. For instance, powerful reducing agents like lithium aluminum hydride could potentially open the lactone ring to afford the corresponding amino alcohol, 2-amino-6-(propan-2-yl)benzyl alcohol. Selective reduction of the carbonyl to a methylene (B1212753) group to form 7-(propan-2-yl)-2,3-dihydro-1,3-benzoxazole is also a theoretical possibility, though it would require carefully chosen reagents to avoid reduction of the aromatic ring.

The following table outlines potential selective oxidation and reduction reactions:

Reaction TypeReagent/ConditionsPotential Product
Oxidation of Isopropyl GroupMild Oxidizing Agent (e.g., KMnO₄ under controlled conditions)2-(2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl)propan-2-ol
Reduction of Carbonyl GroupStrong Reducing Agent (e.g., LiAlH₄)2-Amino-6-(propan-2-yl)benzyl alcohol

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating nature of the alkyl group and the heteroatoms of the oxazolone ring.

Electrophilic Aromatic Substitution:

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using halogens in the presence of a Lewis acid to introduce a halogen atom.

Friedel-Crafts Alkylation and Acylation: Using alkyl or acyl halides with a Lewis acid catalyst to introduce alkyl or acyl groups.

The table below summarizes the expected major products of electrophilic aromatic substitution on the this compound ring.

ReactionReagentExpected Major Product(s)
NitrationHNO₃, H₂SO₄7-(Propan-2-yl)-4-nitro-1,3-benzoxazol-2(3H)-one and 7-(Propan-2-yl)-6-nitro-1,3-benzoxazol-2(3H)-one
BrominationBr₂, FeBr₃4-Bromo-7-(propan-2-yl)-1,3-benzoxazol-2(3H)-one and 6-Bromo-7-(propan-2-yl)-1,3-benzoxazol-2(3H)-one
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-7-(propan-2-yl)-1,3-benzoxazol-2(3H)-one and 6-Acetyl-7-(propan-2-yl)-1,3-benzoxazol-2(3H)-one

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzoxazolone ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. Therefore, direct nucleophilic substitution on the aromatic ring of this compound is unlikely under standard conditions.

The benzoxazolone scaffold is recognized as a "privileged scaffold" in medicinal chemistry, making it an excellent starting point for the synthesis of molecular probes and conjugates to study biological mechanisms. nih.gov

Synthesis of Conjugates:

Functional groups can be introduced onto the this compound core to allow for conjugation to other molecules, such as peptides, proteins, or fluorescent dyes. For example, a carboxylic acid or an amino group could be introduced via a linker attached to the nitrogen atom of the oxazolone ring or at one of the reactive positions on the aromatic ring.

Development of Probes:

Fluorescent probes can be developed by attaching a fluorophore to the benzoxazolone scaffold. rsc.org The benzoxazolone moiety itself can also exhibit interesting photophysical properties that can be modulated by substitution. These probes can be used to visualize and study cellular processes or to quantify the activity of specific enzymes. The synthesis of such probes would likely involve multi-step synthetic sequences to build the desired functionality onto the core structure.

Iii. Comprehensive Spectroscopic and Structural Elucidation of 7 Propan 2 Yl 1,3 Benzoxazol 2 3h One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework can be assembled. arabjchem.orgresearchgate.net

The 1D NMR spectra, specifically ¹H and ¹³C NMR, provide fundamental information about the chemical environment, number, and connectivity of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-(propan-2-yl)-1,3-benzoxazol-2(3H)-one is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the N-H proton of the heterocyclic ring. The aromatic region would display a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. The isopropyl group would be characterized by a septet for the methine proton (CH) coupled to the six equivalent methyl protons, which would appear as a doublet. The N-H proton typically appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon (C=O) of the oxazolone (B7731731) ring, the aromatic carbons, and the carbons of the isopropyl group. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbonyl carbon is typically observed at a downfield shift (around 150-160 ppm), while the aliphatic carbons of the isopropyl group appear at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Number ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1 (N-H)~9.5-10.5 (broad s)-
2 (C=O)-~154.0
3a (C)-~128.0
4 (Ar-H)~6.9 (d)~109.0
5 (Ar-H)~7.1 (t)~123.0
6 (Ar-H)~6.8 (d)~108.0
7 (C-isopropyl)-~140.0
7a (C)-~142.0
8 (CH)~3.0 (septet)~28.0
9 (CH₃)~1.2 (d)~22.5

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other conditions.

2D NMR experiments are crucial for establishing the precise connectivity between atoms within the molecule, resolving ambiguities from 1D spectra. sdsu.eduscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. huji.ac.il For this compound, COSY spectra would show cross-peaks connecting the adjacent aromatic protons (H-4, H-5, and H-6) and a clear correlation between the methine proton (H-8) and the methyl protons (H-9) of the isopropyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). github.io It is invaluable for assigning carbon signals by correlating them to their known proton assignments. For the target molecule, HSQC would show correlations between H-4 and C-4, H-5 and C-5, H-6 and C-6, H-8 and C-8, and H-9 and C-9.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together different molecular fragments. youtube.com Key HMBC correlations would include the N-H proton to the carbonyl carbon (C-2) and aromatic carbons (C-7a), and the isopropyl methine proton (H-8) to the aromatic carbon C-7.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bonding within a molecule by probing its vibrational modes. nih.govnih.gov

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its constituent bonds. These techniques are complementary and provide a comprehensive vibrational profile of the molecule.

Key expected vibrational frequencies include:

N-H Stretching: A prominent band in the FT-IR spectrum, typically around 3200-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the oxazolone ring.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band in the FT-IR spectrum, expected in the region of 1750-1780 cm⁻¹, is characteristic of the cyclic carbamate (B1207046) (urethane) carbonyl group.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in several bands in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: These vibrations are expected in the fingerprint region (1000-1300 cm⁻¹) of the spectrum.

Table 2: Characteristic FT-IR and FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3300Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2970Medium-Strong
C=O Stretch (cyclic)1750 - 1780Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O Stretch1200 - 1300Strong
C-N Stretch1000 - 1250Medium

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular mass of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+• or [M+H]+).

The fragmentation of the molecular ion upon ionization (e.g., by electron impact) would provide valuable structural information. Plausible fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at [M-15]+.

Loss of the isopropyl group: Cleavage of the bond between the aromatic ring and the isopropyl group could lead to a significant peak.

Retro-Diels-Alder (RDA) fragmentation: The benzoxazolone ring system may undergo characteristic RDA fragmentation, leading to the loss of CO₂ or other small neutral molecules.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule. researchgate.net

**Table 3: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₁NO₂) **

Ion m/z (predicted) Description
[M]+•191.08Molecular Ion
[M-CH₃]+176.06Loss of a methyl radical
[M-C₃H₇]+148.04Loss of the isopropyl radical

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. researchgate.net

For this compound, an X-ray crystal structure would reveal:

The planarity of the benzoxazolone ring system. nih.gov

The precise bond lengths and angles of the entire molecule, confirming the hybridization and bonding.

The conformation of the isopropyl group relative to the aromatic ring.

The intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing arrangement. vensel.org

While a specific crystal structure for this exact compound is not publicly available, analysis of related structures like 3-(propan-2-ylidene)benzofuran-2(3H)-one shows that the fused ring system is highly planar. vensel.orgamanote.com It is expected that the benzoxazolone core of this compound would also be largely planar.

Chiroptical Spectroscopy for Stereochemical Assignment and Conformational Preferences (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for studying chiral molecules. nih.gov These methods measure the differential absorption of left and right circularly polarized light.

The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response. However, if chiral derivatives are synthesized—for example, by introducing a stereocenter in a substituent—chiroptical spectroscopy would be indispensable for:

Assigning the absolute configuration: By comparing the experimental ECD or VCD spectrum with spectra predicted from quantum chemical calculations for different enantiomers, the absolute stereochemistry can be determined. nih.gov

Analyzing conformational preferences: The chiroptical spectra are highly sensitive to the three-dimensional structure of the molecule, providing insights into the preferred conformations of chiral derivatives in solution.

The development of chiral materials with strong chiroptical responses is a significant area of research, and benzoxazole (B165842) derivatives could serve as valuable scaffolds in this field. rsc.orgrsc.org

Iv. Theoretical and Computational Chemistry Studies of 7 Propan 2 Yl 1,3 Benzoxazol 2 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from geometric parameters to electronic behavior and reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. nih.govekb.eg It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one. DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms. marmara.edu.tr This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

The resulting optimized structure provides key information about the molecule's shape and stability. For this compound, DFT calculations would confirm the planarity of the benzoxazole (B165842) ring system and determine the precise orientation of the appended propan-2-yl group. The total electronic energy obtained from these calculations is a measure of the molecule's stability.

Below is a table of hypothetical optimized geometric parameters for this compound, as would be predicted by a DFT calculation (e.g., using the B3LYP functional).

Table 1: Predicted Geometric Parameters from DFT Optimization

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
C=O C(2)=O(8) 1.21 Å
N-C(ring) N(3)-C(2) 1.39 Å
O-C(ring) O(1)-C(2) 1.37 Å
C-C(aromatic) C(4)-C(5) 1.39 Å
C-C(isopropyl) C(7)-C(9) 1.52 Å
**Bond Angles (°) **
O-C-N O(1)-C(2)-N(3) 108.5°
C-N-H C(2)-N(3)-H 125.0°
C-C-C(isopropyl) C(6)-C(7)-C(9) 121.0°
**Dihedral Angle (°) **

Note: The data in this table is representative and intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive.

For this compound, FMO analysis would reveal that the HOMO is likely localized over the electron-rich benzene (B151609) ring and the heteroatoms of the oxazolone (B7731731) core. The LUMO is expected to be distributed primarily over the carbonyl group and the fused ring system, which can accept electron density.

Table 2: Predicted Frontier Molecular Orbital Energies

Orbital Energy (eV) Localization Implied Reactivity
HOMO -6.5 eV Benzoxazole Ring System Nucleophilic / Electron Donating
LUMO -1.2 eV C=O and Fused Aromatic Ring Electrophilic / Electron Accepting

| HOMO-LUMO Gap (ΔE) | 5.3 eV | - | High Kinetic Stability |

Note: The data in this table is representative and intended for illustrative purposes.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or weakly polar regions.

In this compound, the MESP surface would highlight several key features:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the ring oxygen (O1) and nitrogen (N3) atoms. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): Localized on the hydrogen atom attached to the nitrogen (N-H), making it the primary site for deprotonation or interaction with nucleophiles. The hydrogen atoms of the propan-2-yl group would also exhibit a slight positive potential.

Neutral Regions (Green/Yellow): The aromatic ring and the hydrocarbon backbone of the propan-2-yl group would show relatively neutral potential.

Table 3: MESP Surface Analysis and Reactivity Prediction

Molecular Region Predicted MESP Color Electrostatic Potential Predicted Reactive Site For
Carbonyl Oxygen (C=O) Deep Red Strongly Negative Electrophilic Attack
N-H Hydrogen Deep Blue Strongly Positive Nucleophilic Attack / Deprotonation
Ring Oxygen (O1) & Nitrogen (N3) Red / Orange Negative Electrophilic Interaction

Note: The data in this table is descriptive and based on established chemical principles.

Computational chemistry allows for the calculation of key thermodynamic properties, such as heat capacity (C), entropy (S), and enthalpy (H), as a function of temperature. researchgate.netosti.gov These calculations are typically based on statistical mechanics, using vibrational frequencies obtained from DFT calculations. By simulating the molecule's behavior at different temperatures, it is possible to predict how its thermodynamic stability and energy content change.

For this compound, these calculations would show that all three properties—heat capacity, entropy, and enthalpy—increase with rising temperature. This trend is due to the increased population of higher vibrational and rotational energy levels as more thermal energy becomes available to the molecule. This data is crucial for understanding the compound's behavior in chemical processes at different thermal conditions.

Table 4: Predicted Thermodynamic Properties at Different Temperatures

Temperature (K) Heat Capacity, Cv (cal/mol·K) Entropy, S (cal/mol·K) Enthalpy, H (kcal/mol)
200 28.5 85.1 4.8
400 50.2 115.3 13.1
600 68.9 142.6 25.7
800 82.1 166.5 41.2

Note: The data in this table is representative and intended for illustrative purposes, reflecting general thermodynamic trends.

Conformational Analysis and Stereochemical Investigations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, or conformers, can have different energies and, therefore, different populations at a given temperature.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-rostock.de It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. scispace.comresearchgate.net The resulting plot of energy versus the changing parameter reveals the energy barriers separating different conformers and identifies the most stable (lowest energy) conformations. researchgate.net

For this compound, the most significant conformational flexibility arises from the rotation of the propan-2-yl group around the C(7)-C(9) single bond. A PES scan of the corresponding dihedral angle (e.g., C(6)-C(7)-C(9)-H) would map the energy changes as this group rotates. The scan would likely reveal two equivalent low-energy conformers and a rotational energy barrier between them. The height of this barrier indicates how easily the group can rotate at a given temperature. A low barrier suggests rapid rotation, while a high barrier indicates that the conformers are more conformationally locked.

Table 5: PES Scan for Rotation of the Propan-2-yl Group

Dihedral Angle (C6-C7-C9-H) (°) Relative Energy (kcal/mol) Conformation
0 2.5 Eclipsed (Transition State)
30 1.3 Skew
60 0.0 Staggered (Energy Minimum)
90 1.3 Skew
120 2.5 Eclipsed (Transition State)
150 1.3 Skew

Note: The data in this table is representative of a typical rotational profile for a C-C single bond and is intended for illustrative purposes.

Analysis of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

While specific computational studies detailing the intramolecular interactions of this compound are not extensively documented in the literature, analysis of its structure allows for well-founded theoretical predictions. The primary stabilizing interactions within this molecule are governed by its rigid benzoxazolone core and the conformational flexibility of the isopropyl substituent.

Intramolecular Hydrogen Bonding (IMHB): The structure of this compound does not permit the formation of classical intramolecular hydrogen bonds. The hydrogen bond donor (the N-H group) and potential acceptors (the two oxygen atoms) are held in a rigid conformation by the fused ring system, preventing them from achieving the necessary proximity and orientation for an IMHB to form. The N-H bond vector points away from the carbonyl and ether oxygens within the same molecule.

Other Stabilizing Interactions:

Intermolecular Hydrogen Bonding: The N-H group and the carbonyl oxygen (O=C) are potent sites for intermolecular hydrogen bonding. In a condensed phase or in a protein's binding pocket, these groups can form strong, stabilizing hydrogen bonds with neighboring molecules or amino acid residues.

Van der Waals Forces and Hydrophobic Interactions: The 7-isopropyl group is a key feature contributing to the molecule's stability and interaction profile. This nonpolar aliphatic group engages in stabilizing van der Waals forces and hydrophobic interactions. These interactions are crucial for its solubility in nonpolar environments and for its binding to hydrophobic pockets within biological targets.

π-Stacking: The aromatic benzene ring of the benzoxazolone core can participate in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein active site.

Molecular Modeling and Docking Studies for Biological Target Interaction Prediction

Molecular modeling and docking are instrumental in predicting how a ligand like this compound might bind to a biological target, typically a protein. This process helps in identifying potential therapeutic targets and understanding the structural basis of the ligand's activity.

Ligand-Protein Docking for Putative Binding Modes and Affinities

While docking studies specifically for this compound are not widely published, research on structurally similar benzoxazole derivatives provides valuable insights into its potential interactions. For instance, various benzoxazole compounds have been docked against bacterial DNA gyrase, an essential enzyme for bacterial survival, making it an attractive drug target. ijpsonline.comnih.gov

Docking simulations predict the preferred orientation of the ligand within the protein's active site and calculate a "docking score," which estimates the binding affinity. The lower (more negative) the binding energy, the more favorable the interaction. Studies on 7-isopropyl-benzoxazole analogues show favorable binding energies, suggesting they fit well within the DNA gyrase binding pocket. ijpsonline.combg.ac.rs

The binding mode for these analogues typically involves:

Hydrophobic Interactions: The 7-isopropyl group and the benzene ring often orient towards hydrophobic pockets, interacting with nonpolar amino acid residues.

Hydrogen Bonding: The N-H and carbonyl groups of the oxazolone ring are critical for forming hydrogen bonds with polar residues or the protein backbone, anchoring the ligand in the active site.

The table below summarizes representative docking results for compounds analogous to this compound against bacterial DNA gyrase.

Analogous CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues (Predicted)Reference
2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-olDNA Gyrase (1KZN)-6.56Hydrophobic interactions ijpsonline.combg.ac.rs
2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-olDNA Gyrase (1KZN)-6.92Hydrophobic interactions ijpsonline.combg.ac.rs

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery

Pharmacophore modeling is a powerful technique used to identify novel compounds with the potential to bind to a specific target. nih.gov A pharmacophore model is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for biological activity. nih.govfrontiersin.org

For the benzoxazolone scaffold, a pharmacophore model could be generated based on the interactions observed in docking studies. Such a model for a DNA gyrase inhibitor might include:

A Hydrogen Bond Donor feature corresponding to the N-H group.

A Hydrogen Bond Acceptor feature corresponding to the carbonyl oxygen.

A Hydrophobic/Aromatic feature representing the benzene ring.

A Hydrophobic feature for the 7-isopropyl group.

This 3D pharmacophore model can then be used as a query to screen large chemical databases (virtual screening) to find new, structurally diverse molecules that match the required features and spatial arrangement. pharmacophorejournal.comfrontiersin.orgsemanticscholar.org This approach accelerates the discovery of novel analogues of this compound that could have enhanced activity or improved properties.

Molecular Dynamics Simulations for Ligand-Target Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. plos.org By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and analyze the dynamics of the interactions. nih.govnih.govfrontiersin.org

If this compound were docked into a target protein, an MD simulation would be the next step to validate the complex. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the complex is stable and the ligand does not dissociate from the binding pocket. plos.orgnih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by the ligand's binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and protein is tracked throughout the simulation, confirming their importance for binding stability.

The table below illustrates the type of data obtained from an MD simulation to assess the stability of a hypothetical ligand-protein complex.

Simulation ParameterTypical Value for a Stable ComplexInterpretation
Ligand RMSD< 2.0 Å (after initial equilibration)The ligand maintains a stable binding pose within the active site.
Protein Backbone RMSD< 3.0 Å (after initial equilibration)The overall protein structure remains stable upon ligand binding.
Hydrogen Bond Occupancy> 70%Key hydrogen bonds are consistently maintained throughout the simulation.

These computational approaches collectively provide a detailed framework for understanding the molecular characteristics of this compound and predicting its potential as a biologically active agent, thereby guiding its future development and application.

V. Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of 7 Propan 2 Yl 1,3 Benzoxazol 2 3h One Analogues

Design Principles for Structural Modification of the 7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one Scaffold

The design of novel analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Modifications typically focus on the benzoxazolone ring system and the appended isopropyl group, which are key determinants of the molecule's interaction with target proteins.

Structure-activity relationship studies of benzoxazole (B165842) derivatives indicate that the biological activity can be significantly influenced by the nature and position of substituents on the aromatic ring. researchgate.net For instance, the introduction of electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), can enhance the antiproliferative activity of benzoxazole compounds. researchgate.net

Systematic modifications are undertaken to explore the chemical space around the core scaffold. Key areas for modification include:

Positions 4, 5, and 6 of the Benzoxazolone Ring: Introduction of various substituents such as halogens, alkyl, alkoxy, and nitro groups allows for the modulation of electronic properties, lipophilicity, and steric bulk. These changes can influence binding affinity and selectivity. For example, in a series of N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives, substitutions at the para-position of the N-benzyl ring with Cl, F, or a methyl group resulted in higher affinity for sigma-1 receptors compared to ortho-substituted compounds. nih.gov

The Nitrogen Atom (N-3): The hydrogen atom at the N-3 position can be replaced with various alkyl or aryl groups, often linked via spacers. This position is a critical vector for introducing larger side chains designed to interact with specific pockets within a target protein. Studies on related pyrazolo[4,3-d]pyrimidines demonstrated that modifications at this position with bulky groups like [4-(2-pyridyl)benzyl]amino moieties were crucial for potent cyclin-dependent kinase (CDK) inhibition. nih.gov

The Isopropyl Moiety at Position 7: The isopropyl group is a lipophilic moiety that can engage in hydrophobic interactions within a binding site. Modifications can include altering its size (e.g., to methyl, ethyl, or tert-butyl) or replacing it with other groups to probe steric and electronic requirements. For example, a derivative of a benzoxazole analogue showed a doublet in its ¹H-NMR spectrum around 1.22 ppm, confirming the presence of an isopropyl group at the para position. nih.gov

The following table summarizes representative modifications on the benzoxazole scaffold and their observed impact on biological activity from various studies.

Scaffold/Analogue Modification Biological Target/Activity Key Finding
Benzo[d]oxazol-2(3H)-oneN-benzyl moiety with para-substituents (Cl, F, CH₃)Sigma-1/Sigma-2 receptorsHigher affinity and selectivity for sigma-1 receptors compared to ortho-substituted analogues. nih.gov
1,3-BenzoxazoleElectron-withdrawing groups (e.g., Cl, NO₂)Antiproliferative activityEnhanced activity against colon cancer cells. researchgate.net
2-Amino-benzoxazoleSubstitution at position 7RSK2 Kinase InhibitionModifications at the 7-position were explored to improve potency and physicochemical properties. nih.gov
Pyrazolo[4,3-d]pyrimidine (bioisostere)3-isopropyl substitutionCyclin-Dependent Kinases (CDKs)The isopropyl group was part of a scaffold that yielded potent CDK inhibitors. nih.gov

Bioisosteric replacement is a key strategy in drug design to create new molecules with biological properties similar to the parent compound but with improved physicochemical or pharmacokinetic characteristics. cambridgemedchemconsulting.com This involves exchanging an atom or group with another that possesses similar size, shape, and electronic features. drughunter.com

For the this compound scaffold, several bioisosteric replacements can be considered:

Ring Bioisosteres: The benzoxazolone ring can be replaced with other heterocyclic systems that act as bioisosteric surrogates. The 2(3H)-benzothiazolinone scaffold, for example, is a well-known bioisostere of 2(3H)-benzoxazolone. nih.gov Such replacements can alter metabolic stability and target interactions. SAR studies on benzo[d]thiazol-2(3H)-one ligands have demonstrated high affinity for sigma receptors, indicating the utility of this bioisosteric replacement. nih.gov

Functional Group Bioisosteres: The lactam carbonyl group (C=O) within the oxazolone (B7731731) ring is a key hydrogen bond acceptor. It can be replaced with other groups like a sulfonyl group (SO₂) to modulate this interaction.

Replacements for the Isopropyl Group: The isopropyl group can be replaced by other non-classical bioisosteres to fine-tune lipophilicity and metabolic stability. Potential replacements include a cyclopropyl (B3062369) ring, which introduces conformational rigidity, or a trifluoromethyl group, which can alter electronic properties and block metabolic oxidation. The tert-butyl group is also a common bioisostere for the isopropyl moiety. cambridgemedchemconsulting.com

In Vitro Biochemical and Cellular Assays for Target Interaction Mechanisms

A variety of in vitro assays are employed to characterize the biological activity of this compound analogues and to elucidate their mechanisms of action. These assays range from direct measurement of interactions with purified proteins to the assessment of effects on complex cellular pathways.

Many benzoxazole derivatives exert their biological effects by inhibiting specific enzymes. nih.govacademie-sciences.fr Enzyme inhibition assays are fundamental for determining the potency and mechanism of these compounds.

Potency Determination: The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. For example, various benzoxazole-oxadiazole derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some analogues showing IC₅₀ values in the low micromolar range, more potent than the standard drug Donepezil. mdpi.com

Mechanism of Inhibition: Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring enzyme reaction rates at various substrate and inhibitor concentrations. In competitive inhibition, the inhibitor binds to the same active site as the substrate. nih.gov This information is crucial for understanding how the compound interacts with its target and for guiding further structural optimization.

The table below presents IC₅₀ values for various benzoxazole analogues against different enzyme targets, illustrating the range of activities achieved through structural modification.

Compound Series Enzyme Target Representative IC₅₀ Value (µM)
Benzoxazole-Oxadiazole AnaloguesAcetylcholinesterase (AChE)5.80 ± 2.18
Benzoxazole-Oxadiazole AnaloguesButyrylcholinesterase (BChE)7.20 ± 2.30
1,3-Thiazole-based AnaloguesAcetylcholinesterase (AChE)91
5-Substituted Pyrazolo[4,3-d]pyrimidinesCyclin-dependent kinase 2 (CDK2)Low nanomolar range (e.g., 0.004)
7-Propanamide BenzoxaborolesOvarian Cancer Cells (Antiproliferative)0.021

Data compiled from multiple sources. nih.govacademie-sciences.frmdpi.comnih.gov

For analogues that target receptors, ligand-binding assays are essential to determine their affinity and selectivity. These assays typically involve competition experiments where the test compound displaces a radiolabeled ligand known to bind specifically to the target receptor. nih.govnih.gov

The affinity of a compound is expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. nih.gov For example, the preclinical characterization of WS-50030, a benzoxazolone derivative, revealed a high affinity for the dopamine (B1211576) D₂ receptor (Kᵢ = 4.0 nM) and the serotonin (B10506) transporter (Kᵢ = 7.1 nM). nih.gov Similarly, other benzoxazolone derivatives have been identified with very high affinity and selectivity for the sigma-1 receptor, with Kᵢ values as low as 0.1 nM. nih.gov

Compound Receptor Target Binding Affinity (Kᵢ, nM) Selectivity
WS-50030Dopamine D₂4.0High
WS-50030Serotonin Transporter (SERT)7.1High
N-benzyl-para-chloro-benzo[d]oxazol-2(3H)-one derivativeSigma-10.1>4000-fold vs Sigma-2
N-benzyl-para-chloro-benzo[d]oxazol-2(3H)-one derivativeSigma-2427-

Data compiled from multiple sources. nih.govnih.gov

To understand the functional consequences of enzyme inhibition or receptor binding, cellular assays are conducted. These studies assess the impact of the compounds on intracellular signaling pathways, cell viability, and other physiological processes.

Antiproliferative and Cytotoxicity Assays: The effect of compounds on cancer cell growth is often evaluated using assays like the MTT or Sulforhodamine B (SRB) assay, which measure cell viability. nih.govresearchgate.net For example, a series of 7-propanamide benzoxaboroles showed potent activity against ovarian cancer cells, with IC₅₀ values as low as 21 nM. nih.gov

Apoptosis Induction: Compounds can be tested for their ability to induce programmed cell death (apoptosis) in cancer cells. This is often measured using techniques like flow cytometry to detect Annexin V staining or by observing the cleavage of proteins like PARP-1 via Western blotting. nih.govnih.gov

Target Engagement and Downstream Signaling: To confirm that a compound interacts with its intended target in a cellular context, researchers can measure the modulation of downstream signaling pathways. For potent CDK inhibitors based on a pyrazolo[4,3-d]pyrimidine scaffold, treatment of cancer cells led to significant dephosphorylation of the C-terminus of RNA polymerase II, a well-established substrate of CDKs. nih.gov Similarly, some benzoxazole derivatives have been shown to enhance the expression of progranulin, a protein implicated in frontotemporal dementia, and reverse aberrant lysosomal proteomes in cellular models. nih.gov

These multifaceted in vitro investigations, from molecular-level binding and kinetic studies to broader cellular pathway analyses, are critical for building a comprehensive understanding of the structure-activity relationships and mechanisms of action for analogues of this compound.

Investigation of Molecular Targets and Ligand Selectivity

Analogues of the 1,3-benzoxazol-2(3H)-one class have been investigated against numerous molecular targets, demonstrating a broad spectrum of biological activities. The substitution pattern on both the benzene (B151609) ring and the nitrogen at position 3 is critical for determining target affinity and selectivity.

Key molecular targets identified for benzoxazolone and related benzoxazole derivatives include:

Sigma Receptors (σ₁ and σ₂): The benzoxazolone moiety is a key feature for conferring preference for σ₁ receptor binding. nih.gov SAR studies on N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives revealed that the type and position of substituents on the benzyl (B1604629) ring strongly influence affinity and selectivity. For instance, para-substitution with chloro, fluoro, or methyl groups on the N-benzyl ring leads to higher affinity for σ₁ receptors compared to ortho-substituted analogues. A p-chloro-substituted derivative showed exceptionally high affinity (Ki = 0.1 nM) and selectivity (over 4000-fold) for the σ₁ receptor over the σ₂ receptor. nih.gov

HIV-1 Nucleocapsid Protein (NC): Certain benzoxazolinone derivatives have been identified as inhibitors of the HIV-1 NC protein, a key target for antiretroviral therapy. nih.gov SAR exploration showed that the anti-NC activity could be modulated by adding specific substituents to the core benzoxazolinone structure, indicating a tunable interaction with the target protein. nih.gov

Monoamine Oxidase (MAO): Benzoxazole derivatives have been shown to be potent inhibitors of human MAO-A and MAO-B, which are important targets for neuropsychiatric and neurodegenerative disorders. The oxygen and nitrogen atoms of the benzoxazole ring are thought to act as hydrogen bond acceptors within the enzyme's active site. researchgate.net

Enzyme Inhibitors for Cancer Therapy: Benzoxazole derivatives have been explored as inhibitors of various enzymes implicated in cancer, such as Akt and nuclear factor kappa B (NF-κB). Molecular docking studies have indicated strong binding affinities of these compounds toward these protein targets. researchgate.net Additionally, benzoxazole-linked pyrazole (B372694) hybrids have been investigated as potential VEGFR-2 inhibitors, which are crucial in angiogenesis. researchgate.net

Cholinesterases (AChE and BuChE): In the context of Alzheimer's disease, benzoxazole-oxadiazole hybrids have been developed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

The selectivity of these analogues is highly dependent on the nature and placement of functional groups. The lipophilic and hydrophilic fragments on the benzoxazolone framework, combined with the potential for chemical modification, allow for the fine-tuning of interactions with specific biological targets. nih.gov

Table 1: Molecular Targets and SAR Insights for Benzoxazolone Analogues

Scaffold/Analogue Type Molecular Target Key Structure-Activity Relationship (SAR) Findings Reference(s)
N-Benzyl Benzo[d]oxazol-2(3H)-ones Sigma-1 (σ₁) Receptor Para-substitution (Cl, F, CH₃) on the benzyl ring enhances σ₁ affinity and selectivity over σ₂. nih.gov
Benzoxazolinones HIV-1 Nucleocapsid Protein (NC) Activity is tunable by adding specific substituents to the benzoxazolinone scaffold. nih.gov
2-Methylbenzo[d]oxazole derivatives Monoamine Oxidase (MAO) Potent MAO-A and MAO-B inhibition observed. researchgate.net
Thiophene-substituted Benzoxazoles Akt / NF-κB Thiophene substituent showed high inhibitory activity in lymphoma models. researchgate.net
Benzoxazole-Oxadiazole Hybrids Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Certain analogues showed more potent inhibition than standard drugs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative structure-activity relationship (QSAR) studies are crucial computational methods used to correlate the physicochemical properties of chemical compounds with their biological activities. chemijournal.com These approaches are instrumental in designing new, more potent analogues and predicting their activity.

Development of Predictive Models for Biological Activity based on Structural Features

QSAR models for benzoxazolone and related heterocyclic structures have been successfully developed to predict a range of biological activities, from enzyme inhibition to toxicity. The process typically involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or genetic function approximation (GFA), to build a mathematical model that links these descriptors to the observed biological activity. mdpi.comimist.ma

For example, a 3D-QSAR model was developed for a series of benzoxazole benzenesulfonamide (B165840) derivatives targeting the fructose-1,6-bisphosphatase enzyme. chemijournal.com This model achieved a high correlation coefficient (R² = 0.9686) and good predictive ability (q² = 0.72), demonstrating its reliability for predicting the activity of new compounds. chemijournal.com Similarly, QSAR models have been generated for benzoxazinones as HIV-1 reverse transcriptase inhibitors and for predicting the ecotoxicity of benzoxazolinones. nih.govnih.gov

These predictive models serve as valuable tools for the in silico screening of large compound libraries, allowing researchers to prioritize the synthesis and testing of candidates with the highest predicted potency and most favorable properties. mdpi.com

Identification of Key Molecular Descriptors Governing Target Affinity and Selectivity

The development of robust QSAR models relies on identifying the most relevant molecular descriptors that govern biological activity. These descriptors quantify various aspects of a molecule's structure, including its topology, electronic properties, and steric characteristics.

For analogues of benzoxazolone and related structures, several key classes of descriptors have been found to be significant:

Electronic Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), as well as electronegativity, play a critical role. For instance, in a QSAR study of caspase-3 inhibitors, descriptors related to electronegativity were found to be highly significant. nih.gov

Lipophilic/Hydrophobic Descriptors: Descriptors like LogP (the logarithm of the partition coefficient) are frequently important, as they relate to the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. imist.ma The van der Waals surface area of specific hydrophobic regions (SlogP_VSA) has also been identified as a key feature influencing biodistribution and toxicity. mdpi.com

Steric/Topological Descriptors: These include descriptors such as Molar Refractivity (MR), Molecular Weight (MW), and various connectivity indices. imist.maresearchgate.net Shape and size are crucial; for example, the number of large rings (nG12FARing) and bridgehead atoms (nBridgehead) have been linked to molecular toxicity, as they can hinder excretion and increase non-specific interactions. mdpi.com

Table 2: Key Molecular Descriptors in QSAR Models for Benzoxazolone-related Scaffolds

Descriptor Class Specific Descriptor Example Biological Relevance Reference(s)
Electronic E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) Relates to the molecule's ability to accept electrons; important for receptor interactions. imist.ma
Electronic Electronegativity-related descriptors Influences the nature of intermolecular interactions, such as hydrogen bonding. nih.gov
Lipophilic LogP Governs membrane permeability and hydrophobic interactions with the target. imist.ma
Lipophilic SlogP_VSA6 Describes hydrophobic surface area, affecting biodistribution and target binding. mdpi.com
Steric/Topological MR (Molar Refractivity) Relates to molecular volume and polarizability, affecting binding complementarity. imist.ma
Steric/Topological nBridgehead (Number of bridgehead atoms) Affects molecular rigidity and steric hindrance, which can influence toxicity and off-target effects. mdpi.com
Steric/Topological R--CX--R Atom-centered fragments Represents specific chemical environments within the molecule that are crucial for activity. nih.gov

Vi. Advanced Analytical and Methodological Considerations for 7 Propan 2 Yl 1,3 Benzoxazol 2 3h One Research

High-Throughput Screening Methodologies for Derivative Library Evaluation

High-throughput screening (HTS) is a cornerstone in the evaluation of chemical libraries based on the 7-(propan-2-yl)-1,3-benzoxazol-2(3H)-one scaffold. This process allows for the rapid assessment of thousands of derivatives against specific biological targets to identify compounds with desired activity. The benzoxazolone framework is amenable to various chemical modifications, leading to the creation of large, diverse libraries of related compounds. nih.gov

HTS assays for these libraries are typically designed to measure specific biochemical or cellular responses. For instance, if the target is an enzyme, the assay might measure the inhibition of enzymatic activity. The data generated from HTS helps in establishing structure-activity relationships (SAR), which are crucial for optimizing lead compounds. nih.govresearchgate.net The SAR exploration of benzoxazolone derivatives provides significant opportunities for discovering novel pharmacological profiles. nih.gov The evaluation of these derivatives often includes assessing their activity against various targets, such as enzymes or cell lines, to determine their potential as therapeutic agents. researchgate.netmdpi.comnih.gov

Table 1: HTS Assay Formats for Benzoxazolone Derivative Libraries

Assay TypePrincipleTypical ReadoutApplication for Benzoxazolone Derivatives
Biochemical AssaysMeasures the effect of a compound on a purified biological target, such as an enzyme or receptor.Fluorescence, Absorbance, LuminescenceScreening for inhibitors of specific enzymes like kinases or proteases.
Cell-Based AssaysMeasures the effect of a compound on whole cells, providing insights into cytotoxicity, cell proliferation, or signaling pathways.Cell Viability (e.g., MTT assay), Reporter Gene ExpressionEvaluating anticancer activity against cell lines like HCT116 or antimicrobial effects. nih.gov
Phenotypic ScreeningIdentifies compounds that produce a desired phenotypic change in a cell or organism without prior knowledge of the specific target.Microscopy, High-Content ImagingDiscovering novel biological activities or mechanisms of action for the benzoxazolone scaffold.

Advanced Chromatographic Separation Techniques for Purity Assessment and Isolation of Chemical Entities (e.g., HPLC, GC-MS)

The synthesis of this compound and its derivatives invariably produces a crude product containing impurities, by-products, and unreacted starting materials. Advanced chromatographic techniques are essential for both the isolation of the pure compound and the rigorous assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Reversed-phase HPLC is commonly employed to determine the purity of benzoxazolone derivatives. nih.govresearchgate.net This technique separates compounds based on their hydrophobicity, allowing for the quantification of the target compound relative to any impurities. The progress of synthesis reactions can also be monitored using techniques like thin-layer chromatography (TLC) and HPLC to optimize reaction conditions. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable derivatives. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the compound and any impurities, aiding in their identification.

Table 2: Representative HPLC Method for Purity Assessment of Benzoxazolone Derivatives

ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 3.5 µm) symbiosisonlinepublishing.com
Mobile PhaseGradient of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile/methanol) nih.govsymbiosisonlinepublishing.com
Flow RateTypically 0.4 - 1.0 mL/min nih.gov
DetectionUV absorbance at a specific wavelength (e.g., 254 nm) nih.gov
Column TemperatureAmbient or controlled (e.g., 25-40 °C)
Injection Volume5 - 20 µL nih.gov

Mechanistic Toxicology Studies at the Molecular Level (e.g., metabolic stability, cytochrome P450 inhibition profiles)

Understanding the toxicological profile of this compound at the molecular level is critical for its development as a potential therapeutic agent. These studies focus on how the compound is metabolized and its potential to interfere with drug-metabolizing enzymes.

Metabolic Stability: In vitro assays using liver microsomes or S9 fractions are conducted to determine the metabolic stability of a compound. nih.govrsc.org These studies measure the rate at which the compound is broken down by metabolic enzymes. A compound with very high metabolic instability may be cleared from the body too quickly to be effective.

Cytochrome P450 (CYP) Inhibition: The cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. nih.govbiomolther.org A key toxicological concern is whether a new compound inhibits these enzymes, which can lead to adverse drug-drug interactions. nih.govbiomolther.org Assays are performed to determine the half-maximal inhibitory concentration (IC50) of this compound against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.govresearchgate.net Potent inhibition of a major CYP enzyme can be a significant liability for a drug candidate. nih.gov

Table 3: Illustrative Cytochrome P450 Inhibition Profile

CYP450 IsoformProbe SubstrateExample IC50 (µM) for a Hypothetical CompoundPotential for Drug Interaction
CYP1A2Phenacetin> 50Low
CYP2C9Tolbutamide8.5Moderate
CYP2C19(S)-Mephenytoin> 50Low
CYP2D6Dextromethorphan25.1Low to Moderate
CYP3A4Midazolam / Testosterone4.2High

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Isotopic Labeling Strategies for Reaction and Biological Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the path of a molecule through a chemical reaction or a biological system. By replacing one or more atoms in the this compound structure with their heavier, non-radioactive (e.g., ¹³C, ¹⁵N, ²H) or radioactive (e.g., ¹⁴C, ³H) isotopes, researchers can track the molecule and its metabolites.

For instance, synthesizing the compound using potassium [¹⁴C]cyanide could introduce a radiolabel, allowing for its quantification in complex biological matrices during absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net Similarly, incorporating ¹³C or ¹⁵N labels can aid in the elucidation of metabolic pathways using mass spectrometry or NMR spectroscopy, as the labeled atoms provide a distinct signature that allows metabolites to be identified. In mechanistic studies of chemical reactions, isotopic labeling can help determine which bonds are broken and formed, providing insight into the reaction pathway.

Vii. Future Directions and Emerging Research Avenues for 7 Propan 2 Yl 1,3 Benzoxazol 2 3h One

Exploration of Novel Synthetic Methodologies

The synthesis of benzoxazolone derivatives has traditionally relied on conventional batch chemistry. However, modern methodologies offer significant advantages in terms of efficiency, safety, sustainability, and scale-up potential. Future efforts in synthesizing 7-(Propan-2-yl)-1,3-benzoxazol-2(3H)-one and its analogs will likely concentrate on the adoption of techniques such as flow chemistry, photocatalysis, and electrochemistry.

Flow Chemistry: This technique involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. It offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. For a multi-step synthesis of a substituted benzoxazolone, a flow chemistry approach could integrate reaction, work-up, and purification into a single, automated sequence, significantly reducing manual intervention and production time.

Photocatalysis: Utilizing visible light to drive chemical reactions, photocatalysis represents a green and powerful tool for forming complex bonds under mild conditions. Research has demonstrated that photocatalysis is effective for the synthesis and modification of related heterocyclic compounds, including 2-aryl benzoxazoles. This method could be applied to create novel derivatives of this compound by forging carbon-carbon or carbon-heteroatom bonds that are difficult to achieve through traditional thermal methods.

Electrochemistry: By using electrical current to initiate and control reactions, electrosynthesis offers a reagent-free and environmentally friendly alternative to conventional methods that often rely on stoichiometric oxidants or reductants. This approach can provide unique reactivity and selectivity, enabling the construction of the benzoxazolone core or the functionalization of its aromatic ring in a highly controlled manner.

Table 1: Comparison of Synthetic Methodologies for Benzoxazolone Synthesis
MethodologyKey AdvantagesPotential Application for this compound
Flow Chemistry Enhanced safety, scalability, process control, and automation.Automated, multi-step synthesis from simple precursors with integrated purification.
Photocatalysis Mild reaction conditions, high functional group tolerance, unique bond formations.Derivatization at the aromatic ring or N-position under visible light.
Electrochemistry Sustainable (reagentless), high selectivity, controlled redox reactions.Green synthesis of the core structure or selective functionalization via electrochemical C-H activation.

Integration of Advanced Computational Approaches

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. uminho.ptmdpi.com These computational tools can process vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the research and development pipeline. uminho.ptresearchgate.net

AI and Machine Learning in Synthetic Route Design: Retrosynthesis programs powered by AI can analyze the structure of this compound and propose multiple viable synthetic pathways. These tools can predict reaction outcomes, suggest optimal conditions, and even identify novel routes that a human chemist might overlook, saving significant time and resources in the lab.

Biological Activity Prediction: By training ML models on existing data for thousands of benzoxazolone derivatives, it is possible to predict the likely biological activities of novel, virtual compounds. nih.govillinois.edu Researchers can design a virtual library of derivatives of this compound and use these predictive models to screen them in silico. rjeid.comnih.gov This allows for the prioritization of compounds with the highest probability of success for actual synthesis and testing, dramatically improving the efficiency of lead discovery. biotech-asia.org Computational docking studies can further refine these predictions by modeling how the molecule binds to specific protein targets. biotech-asia.orgijarse.com

Table 2: Role of Advanced Computational Approaches
Computational ApproachFunctionBenefit for Research on this compound
AI-Powered Retrosynthesis Designs and ranks potential synthetic pathways.Faster identification of efficient and cost-effective manufacturing routes.
Machine Learning (QSAR Models) Predicts biological activity and properties (e.g., toxicity) from chemical structure. nih.govEnables high-throughput virtual screening to prioritize the synthesis of promising derivatives.
Molecular Docking Simulates the interaction between a molecule and a biological target. rjeid.comProvides insights into the mechanism of action and helps optimize binding affinity.

Deepening Understanding of Molecular Interactions with Novel Biological Targets and Pathways

While the benzoxazolone class of compounds is known to interact with a range of biological targets, including enzymes and receptors involved in inflammation, cancer, and neurological disorders, the specific targets of many derivatives remain unknown. nih.govresearchgate.net A major future direction is to move beyond phenotypic screening and identify the precise molecular targets of this compound.

Future research will likely employ chemoproteomics techniques, such as affinity chromatography coupled with mass spectrometry, to "pull down" binding partners from cell lysates and identify the specific proteins with which the compound interacts. Once a target is identified, structural biology methods like X-ray crystallography or cryo-electron microscopy can be used to solve the three-dimensional structure of the compound bound to its target. This provides an atomic-level view of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding, offering invaluable information for rationally designing more potent and selective second-generation compounds. Potential novel targets for benzoxazolone derivatives have been identified, including the HIV-1 nucleocapsid protein and the translocator protein (TSPO), which is a biomarker for neuroinflammation. ijarse.comnih.gov

Development as a Chemical Probe for Investigating Specific Biological Processes

A chemical probe is a highly potent and selective small molecule designed to interact with a specific biological target, enabling the study of that target's function in a biological system. nih.gov Given the favorable drug-like properties of the benzoxazolone scaffold, this compound serves as an excellent starting point for the development of such a probe. nih.govglobalresearchonline.net

The development process would involve first identifying a unique and validated biological target (as described in section 7.3). Subsequently, medicinal chemistry efforts would focus on optimizing the molecule's structure to maximize potency and, crucially, selectivity for this target over all others. The final chemical probe could be tagged with a fluorescent marker or a radiolabel, transforming it into a tool for imaging and quantifying the target protein in cells and tissues. periodikos.com.brresearchgate.net Such probes are critical for validating new drug targets, elucidating complex signaling pathways, and understanding the fundamental biology of underexplored cellular processes. The demonstrated use of benzoxazole (B165842) derivatives as fluorescent DNA probes and PET probes for TSPO highlights the significant potential in this area. nih.govperiodikos.com.brrsc.org

Q & A

Q. What are the standard synthetic routes for 7-(propan-2-yl)-1,3-benzoxazol-2(3H)-one, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclocondensation of 2-amino-4-isopropylphenol with urea or phosgene derivatives under reflux conditions. For example:

  • Step 1: React 2-amino-4-isopropylphenol with urea in dimethylformamide (DMF) at 60–80°C for 3–5 hours, followed by ice-water quenching to precipitate the product .
  • Step 2: Purify via recrystallization (e.g., using ethanol or acetonitrile) and characterize intermediates using 1H^1H NMR (400 MHz, DMSO-d6d_6), 13C^{13}C NMR, and elemental analysis to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization: Use slow evaporation of a saturated solution in ethanol/dichloromethane.
  • Data Collection: Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Use SHELXL for small-molecule refinement, with WinGX or OLEX2 for graphical interface .
    Example metrics: Monoclinic P21/nP2_1/n space group, RR-factor < 0.05 .

Q. What in vitro assays are used to screen the antimicrobial activity of this compound?

Methodological Answer:

  • Disk Diffusion Assay: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Measure inhibition zones (IZ) after 24-hour incubation .
  • MIC Determination: Use broth microdilution (CLSI guidelines) with concentrations ranging from 1.95–250 µg/mL. Activity against Micrococcus luteus (MIC = 31.25 µg/mL) has been reported for analogous benzoxazolones .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for substituted benzoxazolones?

Methodological Answer: Contradictions often arise from substituent electronic/steric effects. A systematic approach includes:

  • Substituent Variation: Synthesize derivatives with substituents at positions 5, 6, or 7 (e.g., halides, methoxy, or alkyl groups).
  • Multi-Parametric Analysis: Correlate logPP, Hammett σ values, and steric parameters (e.g., Taft EsE_s) with bioactivity. For example, 5-methoxy derivatives show enhanced solubility but reduced antimicrobial potency compared to 5-chloro analogs .
  • Computational Modeling: Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify key pharmacophore regions .

Q. What strategies optimize crystallographic refinement for this compound derivatives with twinned or low-resolution data?

Methodological Answer:

  • Twinning Analysis: Use PLATON to detect twinning ratios and refine with SHELXL’s TWIN/BASF commands. For low-resolution data (< 1.0 Å), apply restraints to bond lengths/angles and prioritize Hirshfeld atom refinement .
  • Validation: Check Rint_{\text{int}} (< 0.05) and completeness (> 98%) via CCDC validation tools.

Q. How do mechanistic studies differentiate between dopamine D2 receptor partial agonism and serotonin reuptake inhibition in benzoxazolone derivatives?

Methodological Answer:

  • Radioligand Binding Assays: Use 3H^3H-spiperone for D2 receptor affinity (Ki_i) and 3H^3H-citalopram for serotonin transporter (SERT) inhibition.
  • Functional Assays:
    • cAMP Accumulation: Measure D2-mediated inhibition of forskolin-stimulated cAMP in HEK293 cells.
    • Synaptosomal Uptake: Assess 3H^3H-5-HT uptake inhibition in rat cortical synaptosomes.
      Example: WS-50030 (a benzoxazolone analog) showed D2 Ki_i = 12 nM and SERT IC50_{50} = 25 nM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.